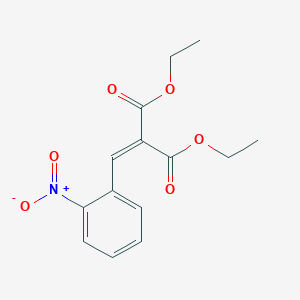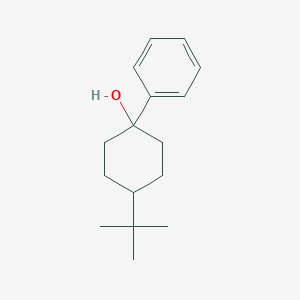
4-Tert-butyl-1-phenylcyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butyl-1-phenylcyclohexanol, also known as Tert-butylcyclohexanol, is a chemical compound that has gained significant attention in the field of scientific research. It is a white crystalline solid that is commonly used as a solvent in organic synthesis.
Wirkmechanismus
The mechanism of action of 4-Tert-butyl-1-phenylcyclohexanol is not well understood. However, it is believed that it exerts its pharmacological effects by modulating the activity of various signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. It has also been found to activate the peroxisome proliferator-activated receptor gamma, a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism.
Biochemische Und Physiologische Effekte
4-Tert-butyl-1-phenylcyclohexanol has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta. It has also been found to increase the levels of anti-inflammatory cytokines, such as interleukin-10. In addition, it has been found to inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Tert-butyl-1-phenylcyclohexanol in laboratory experiments is its high solubility in organic solvents. This makes it a useful solvent for the synthesis of various organic compounds. However, one of the limitations of using this compound is its potential toxicity. It has been found to be toxic to aquatic organisms, and caution should be exercised when handling this compound in the laboratory setting.
Zukünftige Richtungen
There are several future directions for the study of 4-Tert-butyl-1-phenylcyclohexanol. One area of research is the development of new synthetic methods for the production of this compound. Another area of research is the investigation of its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of cancer and other inflammatory diseases.
Conclusion:
In conclusion, 4-Tert-butyl-1-phenylcyclohexanol is a chemical compound that has shown promise in the field of scientific research. Its potential therapeutic applications have been extensively studied, and it has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. While its use in laboratory experiments has several advantages, caution should be exercised due to its potential toxicity. Further research is needed to fully understand the mechanism of action of this compound and its potential use in various therapeutic applications.
Synthesemethoden
The synthesis of 4-Tert-butyl-1-phenylcyclohexanol involves the reaction of cyclohexanone with tert-butylmagnesium chloride, followed by the addition of phenylmagnesium bromide. The resulting mixture is then subjected to hydrolysis to obtain the final product. This method has been widely used in the laboratory setting due to its simplicity and high yield.
Wissenschaftliche Forschungsanwendungen
4-Tert-butyl-1-phenylcyclohexanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Eigenschaften
CAS-Nummer |
19437-01-5 |
|---|---|
Produktname |
4-Tert-butyl-1-phenylcyclohexanol |
Molekularformel |
C16H24O |
Molekulargewicht |
232.36 g/mol |
IUPAC-Name |
4-tert-butyl-1-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C16H24O/c1-15(2,3)13-9-11-16(17,12-10-13)14-7-5-4-6-8-14/h4-8,13,17H,9-12H2,1-3H3 |
InChI-Schlüssel |
ZNRSAQUSEPSLQP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC(CC1)(C2=CC=CC=C2)O |
Kanonische SMILES |
CC(C)(C)C1CCC(CC1)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



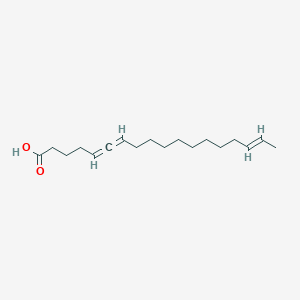
![2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol](/img/structure/B96075.png)

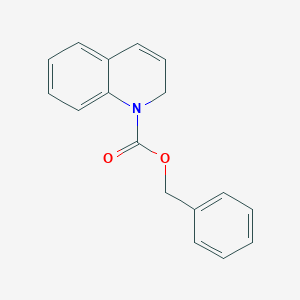
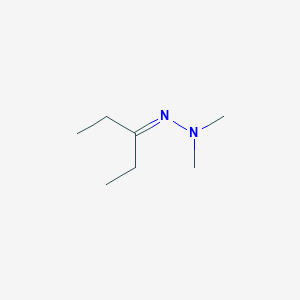
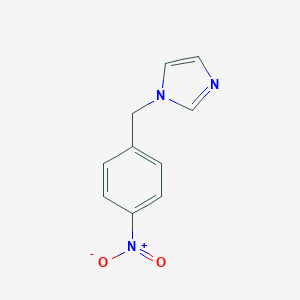
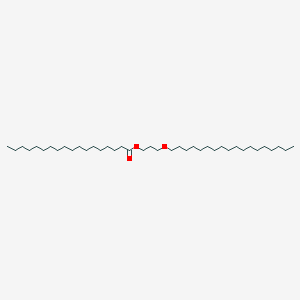
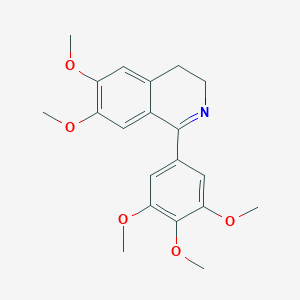

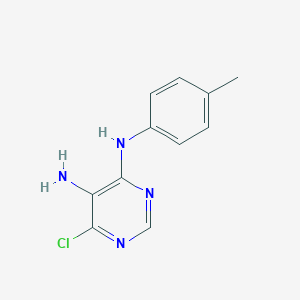
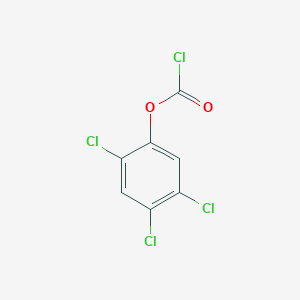
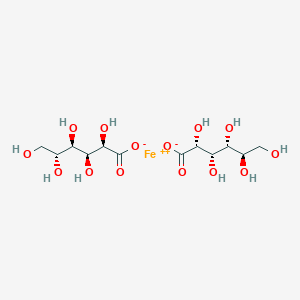
![2-[4-(2-[1,1'-Biphenyl]-4-ylvinyl)phenyl]benzoxazole](/img/structure/B96099.png)
